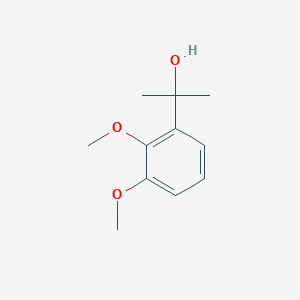

2-(2,3-Dimethoxyphenyl)propan-2-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(2,3-dimethoxyphenyl)propan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16O3/c1-11(2,12)8-6-5-7-9(13-3)10(8)14-4/h5-7,12H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBHYYRNYYWZERD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=C(C(=CC=C1)OC)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30303637 | |

| Record name | 2-(2,3-dimethoxyphenyl)propan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30303637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

153390-68-2 | |

| Record name | 2-(2,3-dimethoxyphenyl)propan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30303637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Contextualization Within Dimethoxyphenyl Containing Compounds

2-(2,3-Dimethoxyphenyl)propan-2-ol belongs to the class of organic compounds known as dimethoxybenzenes. These are aromatic compounds characterized by a benzene (B151609) ring bonded to exactly two methoxy (B1213986) groups. drugbank.com The specific arrangement of these groups on the aromatic ring, along with other substituents, gives rise to a wide array of isomers with distinct chemical and physical properties.

The dimethoxyphenyl moiety is a common structural motif in a variety of more complex molecules. For instance, it is a key component in certain N-(tetrahydroquinolin-1-yl) amide compounds, which are investigated for their potential as NF-κB inhibitors in anticancer research. mdpi.com The versatility of the dimethoxyphenyl structure makes it an important precursor for synthesizing more intricate molecules with potential biological applications. mdpi.com

Table 1: Basic Information for this compound

| Property | Value |

|---|---|

| CAS Number | 153390-68-2 |

| Molecular Formula | C₁₁H₁₆O₃ |

| Molecular Weight | 196.24 g/mol |

This data is compiled from available chemical databases. myskinrecipes.com

Overview of Current Research Trajectories

Regioselective and Stereoselective Synthesis Approaches

The synthesis of specific isomers, both in terms of substituent placement (regioselectivity) and spatial arrangement (stereoselectivity), is a cornerstone of modern organic chemistry.

Asymmetric Synthesis Strategies

Achieving enantiopurity is often crucial for the biological activity of molecules. Asymmetric synthesis aims to produce a single enantiomer of a chiral molecule. For tertiary alcohols like this compound, the asymmetric addition of organometallic reagents to a ketone is a common strategy. The use of chiral ligands to direct the stereochemical outcome of Grignard reactions with ketones is a well-established method for producing chiral tertiary alcohols. rsc.org These ligands, often derived from chiral sources like (R,R)-1,2-diaminocyclohexane, can coordinate to the magnesium center of the Grignard reagent, creating a chiral environment that favors the formation of one enantiomer over the other. rsc.org

Another approach involves the enantioselective oxidation of C-H bonds. While challenging, methods have been developed for the benzylic monooxygenation of substrates using chiral iron and manganese porphyrin catalysts to yield benzylic alcohols. acs.org

Multi-step Organic Synthesis Techniques

Complex molecules often require multi-step synthetic sequences. For instance, the synthesis of 2,3-dimethylbutan-2-ol from 2-propanol involves several transformations, including dehydration to an alkene, formation of a Grignard reagent, and subsequent reaction with a carbonyl compound. brainly.com A similar multi-step logic can be applied to the synthesis of this compound, potentially starting from simpler aromatic precursors.

Precursor-Based Synthetic Routes

Utilizing Dimethoxyphenyl-Substituted Benzaldehydes

A common and direct route to tertiary alcohols is the reaction of a ketone with an organometallic reagent, such as a Grignard reagent. aroonchande.commasterorganicchemistry.com In the context of this compound, a logical precursor is 2,3-dimethoxyacetophenone. The reaction of this ketone with a methyl Grignard reagent (e.g., methylmagnesium bromide) would yield the target tertiary alcohol after an aqueous workup. chemicalbook.com

The necessary precursor, 2,3-dimethoxybenzaldehyde, can be synthesized through various methods. One approach involves the formylation of o-bromophenol to produce 3-bromo-2-hydroxybenzaldehyde, followed by reaction with sodium methoxide (B1231860) and dimethyl carbonate. google.com Another method starts with 2-methoxyl-3-hydroxybenzaldehyde and reacts it with dimethyl sulfate, although this uses a highly toxic reagent. patsnap.com A two-step synthesis from o-bromophenol, involving formylation and subsequent methoxylation and etherification, has also been proposed. google.com

Propanol Precursor Condensation and Derivatization

The synthesis of analogs can involve building the carbon skeleton through condensation reactions. For example, the synthesis of some verapamil (B1683045) derivatives, which share a dimethoxyphenyl moiety, starts from homoveratronitrile. researchgate.netnih.gov This nitrile is alkylated with 2-bromopropane (B125204) and then with a bromopropyl derivative. researchgate.net While not a direct synthesis of this compound, this illustrates the principle of assembling the carbon framework from smaller propanol-derived units.

Derivatization Reactions and Functional Group Transformations

Tertiary benzylic alcohols can undergo various chemical transformations, allowing for the synthesis of a range of derivatives. One such reaction is the direct conversion of tertiary benzyl (B1604629) alcohols to vicinal halohydrins using N-halosuccinimides in aqueous media. mdpi.com This reaction proceeds with good selectivity and efficiency. mdpi.com

Furthermore, tertiary benzylic alcohols can be converted into other functional groups. For example, they can be transformed into their corresponding azides using azidotrimethylsilane (B126382) in the presence of a Brønsted acid catalyst. researchgate.net Additionally, under acidic conditions, some tertiary alcohols can undergo C-C bond cleavage. nih.gov

The hydroxyl group of this compound can also be a site for further modification. For instance, in the synthesis of verapamil derivatives, the nitrile group of a related structure has been converted to an amide. nih.gov

Data Tables

Table 1: Synthesis of 2,3-Dimethoxybenzaldehyde

| Starting Material | Reagents | Product | Yield | Reference |

|---|---|---|---|---|

| o-Bromophenol | 1. Paraformaldehyde, MgCl₂, Et₃N2. Sodium methoxide, Dimethyl carbonate | 2,3-Dimethoxybenzaldehyde | - | google.com |

| 2-Methoxyl-3-hydroxybenzaldehyde | Dimethyl sulfate | 2,3-Dimethoxybenzaldehyde | - | patsnap.com |

Table 2: Synthesis of Tertiary Alcohols from Ketones

| Ketone | Grignard Reagent | Product | Yield | Reference |

|---|---|---|---|---|

| 2-Bromobenzoic acid methyl ester | Methylmagnesium bromide | 2-(2-Bromophenyl)propan-2-ol | 98.2% | chemicalbook.com |

Table 3: Compound Names

| Compound Name |

|---|

| This compound |

| 2,3-Dimethoxyacetophenone |

| 2,3-Dimethoxybenzaldehyde |

| 2,3-Dimethylbutan-2-ol |

| 2-Propanol |

| 3-Bromo-2-hydroxybenzaldehyde |

| Homoveratronitrile |

| Methylmagnesium bromide |

| o-Bromophenol |

| Verapamil |

| (R,R)-1,2-Diaminocyclohexane |

| 2-(2-Bromophenyl)propan-2-ol |

| 2-Bromobenzoic acid methyl ester |

| 2-Methoxyl-3-hydroxybenzaldehyde |

| Dimethyl carbonate |

| Dimethyl sulfate |

| Ethyl 2-bromobenzoate |

| Methylmagnesium iodide |

| Paraformaldehyde |

| Sodium methoxide |

| Triethylamine |

Ortho-Acylation Reactions

The introduction of an acyl group onto the aromatic ring of this compound and its analogs is typically achieved through Friedel-Crafts acylation and related reactions. The directing effects of the existing methoxy (B1213986) and alkyl substituents on the aromatic ring play a crucial role in determining the regioselectivity of this electrophilic aromatic substitution.

The two methoxy groups at positions 2 and 3 of the phenyl ring are ortho-, para-directing and activating. However, the steric hindrance imposed by the bulky propan-2-ol group can influence the position of acylation. While Friedel-Crafts acylation of monosubstituted benzenes often favors the para product, the presence of multiple substituents, as in the case of this compound, can lead to more complex product mixtures.

Formation of Nitrogen-Containing Heterocycles (e.g., Oxazepine derivatives)

Nitrogen-containing heterocycles are of significant interest in medicinal chemistry. One common route to seven-membered heterocycles like oxazepines involves the reaction of a Schiff base with an anhydride (B1165640). jmchemsci.compnrjournal.comuokerbala.edu.iqorientjchem.org The synthesis typically proceeds via a [2+5] cycloaddition reaction. uokerbala.edu.iq

The general synthetic pathway to 1,3-oxazepine-4,7-diones involves the initial condensation of an aromatic amine with an aldehyde to form a Schiff base (imine). jmchemsci.comorientjchem.org This imine then undergoes a cycloaddition reaction with a cyclic anhydride, such as maleic anhydride or phthalic anhydride, in a suitable solvent like dry benzene (B151609) or tetrahydrofuran (B95107) to yield the oxazepine ring system. jmchemsci.compnrjournal.com

While the direct conversion of this compound to an oxazepine derivative is not a commonly reported transformation, its derivatives could potentially be used to synthesize such heterocycles. For instance, functional group manipulation of the propan-2-ol side chain to introduce an amine or aldehyde functionality could provide a precursor for Schiff base formation and subsequent cyclization to an oxazepine. Another approach involves the reaction of 2-aminophenols with alkynones to furnish benzo[b] uokerbala.edu.iqnih.govoxazepine derivatives. rsc.org

Alkylation and Acylation of the Alcohol Moiety

The tertiary alcohol group of this compound can undergo alkylation and acylation to form ethers and esters, respectively. However, the steric hindrance around the tertiary carbon can make these reactions challenging.

Alkylation: The Williamson ether synthesis, a common method for preparing ethers, involves the reaction of an alkoxide with an alkyl halide. youtube.com For tertiary alcohols like this compound, the formation of the corresponding alkoxide and its subsequent reaction with an alkyl halide can be sluggish and may be accompanied by competing elimination reactions, especially if the alkyl halide is secondary or tertiary. byjus.com Selective mono-N-alkylation of aromatic amines and O-alkylation of phenols have been achieved using 2-chloroethanol (B45725) promoted by potassium carbonate under mild conditions. thieme-connect.de

Acylation: The esterification of tertiary alcohols is also known to be difficult. The reaction of acyl chlorides with alcohols is a standard method for ester synthesis. chemguide.co.uklibretexts.org The reaction proceeds via a nucleophilic addition-elimination mechanism. chemguide.co.uk To drive the reaction to completion, a base such as pyridine (B92270) is often added to neutralize the HCl generated. libretexts.org

A study on the O-acylation of alcohols catalyzed by titanocene(III) chloride reported the reaction of 2-phenylpropan-2-ol, an analog of the title compound, with various acyl chlorides. The yields of the corresponding esters were found to be moderate, highlighting the challenge of acylating sterically hindered tertiary alcohols. nih.gov

| Acyl Chloride | Ester Product | Yield (%) |

|---|---|---|

| Valeroyl chloride | 2-phenylpropan-2-yl pentanoate | Data not available in source |

| Pivaloyl chloride | 2-phenylpropan-2-yl pivalate | 20 |

| Benzoyl chloride | 2-phenylpropan-2-yl benzoate | Moderate yield (specific value not provided) |

Nucleophilic Substitution Reactions

The tertiary benzylic alcohol structure of this compound makes it susceptible to nucleophilic substitution reactions, primarily through an S(_N)1 mechanism. Under acidic conditions, the hydroxyl group is protonated to form a good leaving group (water), leading to the formation of a relatively stable tertiary benzylic carbocation. This carbocation can then be attacked by a nucleophile.

The reaction of tertiary alcohols with hydrohalic acids (HCl, HBr, HI) is a classic example of this type of transformation, leading to the formation of the corresponding alkyl halides. The stability of the carbocation intermediate is a key factor in the feasibility of this reaction. The presence of the electron-donating methoxy groups on the phenyl ring would further stabilize the carbocation formed from this compound.

While specific studies on the nucleophilic substitution of this compound are not detailed in the provided search results, the general principles of S(_N)1 reactions on tertiary benzylic alcohols are well-established. It is expected that this compound would react with nucleophiles under acidic conditions to yield substitution products.

Catalytic Synthesis Approaches

The synthesis of this compound can be achieved through various catalytic methods, with the Grignard reaction being a prominent example. This reaction involves the addition of an organomagnesium halide (Grignard reagent) to a ketone or ester. libretexts.orgmasterorganicchemistry.com

To synthesize this compound, one could react 2,3-dimethoxyacetophenone with a methyl Grignard reagent, such as methylmagnesium bromide. The nucleophilic methyl group from the Grignard reagent would attack the electrophilic carbonyl carbon of the acetophenone. Subsequent acidic workup would protonate the resulting alkoxide to yield the final tertiary alcohol product. youtube.comshaalaa.com

Alternatively, the reaction of methyl 2,3-dimethoxybenzoate with two equivalents of a methyl Grignard reagent would also produce this compound. The first equivalent would add to the ester to form a ketone intermediate, which would then react with the second equivalent of the Grignard reagent. libretexts.org

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides precise information about the chemical environment of each proton and carbon atom.

Proton NMR (¹H NMR) Analysis

In the ¹H NMR spectrum of this compound, distinct signals corresponding to the different types of protons are observed. The aromatic protons on the dimethoxyphenyl ring typically appear as a complex multiplet in the downfield region, a result of their varied electronic environments. The two methoxy groups (-OCH₃) each produce a sharp singlet, with their chemical shifts indicating their attachment to the aromatic ring. The methyl protons of the propan-2-ol moiety also give rise to a singlet, integrating to six protons, confirming their equivalence. A key signal is that of the hydroxyl (-OH) proton, which is often a broad singlet and its chemical shift can be variable due to factors like solvent and concentration.

| Proton Type | Typical Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Aromatic-H | 6.8 - 7.2 | Multiplet | 3H |

| Methoxy-H | ~3.8 | Singlet | 6H (two groups) |

| Methyl-H | ~1.5 | Singlet | 6H |

| Hydroxyl-H | Variable | Singlet (broad) | 1H |

This table presents typical ¹H NMR data and may vary slightly based on solvent and experimental conditions.

Carbon-13 NMR (¹³C NMR) Analysis

The ¹³C NMR spectrum provides complementary information, showing distinct signals for each unique carbon atom in the molecule. The spectrum for this compound will exhibit signals for the aromatic carbons, the two methoxy carbons, the quaternary carbon of the propan-2-ol group, and the two equivalent methyl carbons. The chemical shifts of the aromatic carbons are influenced by the positions of the methoxy groups.

| Carbon Type | Typical Chemical Shift (δ, ppm) |

| Aromatic C-O | 145 - 155 |

| Aromatic C-H | 110 - 125 |

| Quaternary Aromatic C | 130 - 140 |

| Methoxy C | ~55 |

| Quaternary C-OH | ~75 |

| Methyl C | ~30 |

This table presents typical ¹³C NMR data and may vary slightly based on solvent and experimental conditions.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound displays characteristic absorption bands that confirm its structure. docbrown.info A prominent, broad absorption band is typically observed in the region of 3200-3600 cm⁻¹, which is indicative of the O-H stretching vibration of the tertiary alcohol group. The broadness of this peak is due to hydrogen bonding. docbrown.info Sharp peaks corresponding to C-H stretching of the aromatic and aliphatic parts of the molecule are seen around 2850-3000 cm⁻¹. Furthermore, characteristic absorptions for the C-O stretching of the ether groups and the alcohol are present in the fingerprint region, typically between 1000 and 1300 cm⁻¹.

| Functional Group | Characteristic Absorption (cm⁻¹) | Vibration Type |

| Hydroxyl (-OH) | 3200 - 3600 (broad) | O-H Stretch |

| Aromatic C-H | 3000 - 3100 | C-H Stretch |

| Aliphatic C-H | 2850 - 3000 | C-H Stretch |

| Aromatic C=C | 1450 - 1600 | C=C Stretch |

| Ether (C-O) | 1000 - 1300 | C-O Stretch |

| Alcohol (C-O) | 1000 - 1200 | C-O Stretch |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It is instrumental in determining the molecular weight and elucidating the structure of compounds through their fragmentation patterns. docbrown.info

Electron Impact Mass Spectrometry (EI-MS)

In Electron Impact Mass Spectrometry (EI-MS) of this compound, the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion ([M]⁺) and various fragment ions. The molecular ion peak, corresponding to the molecular weight of the compound (196.24 g/mol ), may be observed. chemicalbook.com However, for tertiary alcohols, the molecular ion can be unstable and may not be readily detected. docbrown.infolibretexts.org

A characteristic fragmentation pathway for tertiary alcohols is the alpha-cleavage, which involves the loss of an alkyl group. libretexts.orgyoutube.com In this case, the loss of a methyl radical (•CH₃) would result in a prominent peak at m/z 181. Another significant fragmentation is the loss of a water molecule (H₂O) from the molecular ion, leading to a peak at m/z 178. libretexts.orgyoutube.com Further fragmentation of the dimethoxyphenyl moiety can also occur, providing additional structural information.

| m/z Value | Possible Fragment | Significance |

| 196 | [C₁₁H₁₆O₃]⁺ | Molecular Ion |

| 181 | [M - CH₃]⁺ | Loss of a methyl group (alpha-cleavage) |

| 178 | [M - H₂O]⁺ | Loss of water |

| 151 | [M - CH₃ - H₂O]⁺ or [M - H₂O - CH₃]⁺ | Subsequent loss of methyl and water |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. libretexts.org The UV-Vis spectrum of this compound is primarily dictated by the electronic transitions of the dimethoxyphenyl ring. The presence of the aromatic ring with its π-electron system and the oxygen-containing substituents leads to characteristic absorptions in the UV region.

Typically, aromatic compounds exhibit π → π* transitions. youtube.com For this compound, one would expect to see strong absorption bands in the UV region, likely around 220 nm and a weaker, longer-wavelength band around 270-280 nm. The exact positions of the absorption maxima (λmax) and their intensities (molar absorptivity, ε) are influenced by the substitution pattern on the aromatic ring and the solvent used. The hydroxyl and methoxy groups, with their non-bonding electrons, can also participate in n → π* transitions, which are generally weaker and may be observed as shoulders on the main absorption bands. youtube.comuzh.ch

| Transition Type | Typical λmax (nm) | Relative Intensity |

| π → π | ~220 | Strong |

| π → π | ~275 | Moderate |

| n → π* | >280 | Weak |

This table presents typical UV-Vis data and may vary based on solvent and experimental conditions.

X-ray Crystallography for Solid-State Structure Determination

Single-crystal X-ray diffraction is an unparalleled technique for determining the precise three-dimensional arrangement of atoms and molecules in a crystalline solid. The method involves irradiating a single crystal with an X-ray beam and analyzing the resulting diffraction pattern. This pattern provides detailed information about the crystal lattice, the dimensions of the unit cell (the basic repeating unit of the crystal), and the symmetry of the crystal packing. From the intensities of the diffracted beams, the electron density map of the molecule can be calculated, which in turn reveals the exact atomic positions, bond lengths, and bond angles.

A search of available scientific literature and structural databases did not yield a publicly available single-crystal X-ray structure for this compound. However, to illustrate the type of data obtained from such an analysis, the crystallographic data for a related aromatic compound, (E)-3-(4-methoxyphenyl)-1-(thiophen-2-yl)prop-2-en-1-one, is presented below. This compound was synthesized via a Knoevenagel condensation between 2-acetylthiophene (B1664040) and 4-methoxybenzaldehyde (B44291) and its structure was confirmed by X-ray diffraction. researchgate.net The analysis revealed that the molecule crystallizes in a monoclinic system and its structure is stabilized by C—H···O hydrogen bond interactions. researchgate.net

This table provides an example of crystallographic data for an analogous compound to illustrate the outputs of an X-ray diffraction study.

Emerging Spectroscopic Techniques in Chemical Analysis

While traditional spectroscopic methods like NMR and standard IR provide foundational structural information, emerging techniques offer new frontiers in sensitivity, specificity, and nanoscale analysis. pressbooks.publibretexts.org These advanced methods are critical for in-depth characterization of molecules like this compound.

Surface-Enhanced Raman Spectroscopy (SERS)

Raman spectroscopy provides detailed information about molecular vibrations, offering a "fingerprint" of a substance. However, the standard technique often suffers from weak signal intensity. Surface-Enhanced Raman Spectroscopy (SERS) overcomes this limitation by adsorbing the analyte onto a nanostructured metallic surface (typically silver or gold). nih.gov This interaction can enhance the Raman signal by several orders of magnitude, enabling the detection of trace quantities of a substance. mdpi.comnih.gov

The application of SERS to this compound could allow for ultrasensitive detection and provide insights into the molecule's orientation and interaction with the nanoparticle surface. rsc.org Studies on similar molecules, such as phenethylamines, have shown that SERS provides excellent spectra and can help manage issues like background fluorescence that can obscure normal Raman signals. nih.govresearchgate.net

Nanoscale Spectroscopic Analysis

The integration of spectroscopy with high-resolution microscopy has opened the door to chemical analysis at the nanoscale. Techniques such as Atomic Force Microscopy-Infrared Spectroscopy (AFM-IR) and hyperspectral confocal fluorescence microscopy allow for the visualization and spectroscopic characterization of materials with a spatial resolution far beyond the diffraction limit of light. ehu.es SERS nano-spectroscopy has been successfully used to investigate the stability and surface chemistry of nanoparticles functionalized with polyphenols. mdpi.com For a compound like this compound, these techniques could be used to study its distribution on a non-uniform surface or to characterize its presence in complex matrices at a microscopic level.

Computational Spectroscopy

The use of computational methods, particularly Density Functional Theory (DFT), has become an indispensable tool in modern spectroscopic analysis. researchgate.net DFT calculations can predict vibrational frequencies and NMR chemical shifts for a given molecular structure. researchgate.net By comparing these calculated spectra with experimental data, a much more confident and detailed assignment of spectral bands to specific molecular motions and atoms can be achieved. nih.gov This synergy is particularly powerful for resolving ambiguities in complex spectra and confirming the structural integrity of the analyte. researchgate.net For this compound and its derivatives, DFT calculations could validate experimental IR, Raman, and NMR data, providing a deeper understanding of its electronic structure and conformational properties.

Mentioned Chemical Compounds

Reactivity Mechanisms and Reaction Pathways of 2 2,3 Dimethoxyphenyl Propan 2 Ol

Alcohol Functional Group Reactivity

The tertiary alcohol group is a pivotal site for numerous reactions, influencing the compound's stability and synthetic utility.

Dehydration Mechanisms and Catalytic Pathways

Dehydration of alcohols to form alkenes is a fundamental organic reaction, typically requiring heat and an acid catalyst. jove.comlibretexts.org The specific conditions and mechanisms for 2-(2,3-dimethoxyphenyl)propan-2-ol are influenced by its structure as a tertiary alcohol.

The acid-catalyzed dehydration of secondary and tertiary alcohols, such as this compound, generally proceeds through an E1 (elimination, unimolecular) mechanism. jove.comjove.com This process involves the formation of a carbocation intermediate. jove.comjove.com The reaction is initiated by the protonation of the hydroxyl group by a strong acid, like sulfuric or phosphoric acid, converting the poor leaving group (-OH) into a good leaving group (H₂O). chemistrysteps.comlibretexts.org

The subsequent slow, rate-determining step is the departure of the water molecule to form a tertiary carbocation. jove.comjove.com Being a tertiary benzylic carbocation, the intermediate formed from this compound would be relatively stable. Finally, a weak base, often a water molecule or the conjugate base of the acid catalyst, abstracts a proton from an adjacent carbon atom, leading to the formation of an alkene and regeneration of the acid catalyst. jove.com

In contrast, primary alcohols typically undergo dehydration via an E2 (elimination, bimolecular) mechanism because the formation of a highly unstable primary carbocation is energetically unfavorable. jove.comchemistrysteps.com The E2 mechanism is a concerted process where the removal of a proton and the departure of the leaving group occur simultaneously. libretexts.org While less common for tertiary alcohols, an E2 pathway can be favored if the hydroxyl group is first converted into a better leaving group under non-acidic conditions. jove.com

The reaction conditions, particularly temperature, are crucial. For tertiary alcohols, dehydration can often be achieved under milder conditions (e.g., 25°–80°C) compared to secondary (100°–140°C) or primary alcohols (170°–180°C). libretexts.org

Table 1: Comparison of E1 and E2 Dehydration Mechanisms

| Feature | E1 Mechanism | E2 Mechanism |

| Substrate | Tertiary > Secondary | Primary > Secondary > Tertiary |

| Rate Law | Rate = k[Substrate] | Rate = k[Substrate][Base] |

| Intermediate | Carbocation | None (Transition State) |

| Stereochemistry | Non-stereospecific | Stereospecific (anti-periplanar) |

| Leaving Group | Good leaving group required | Good leaving group required |

| Base | Weak base is sufficient | Strong base is favored |

| Catalyst | Typically acid-catalyzed | Base-catalyzed or requires conversion of OH to a better leaving group |

This table provides a general overview of E1 and E2 mechanisms.

Zeolites, which are microporous aluminosilicate (B74896) minerals, are effective catalysts for alcohol dehydration. nih.govac-group.in.ua Their well-defined pore structures and acidic sites play a crucial role in the catalytic process. ac-group.in.ua The acidic properties of zeolites, particularly Brønsted acid sites, facilitate the protonation of the alcohol's hydroxyl group, initiating the dehydration reaction. digitellinc.com

The size and shape of the zeolite pores can influence the selectivity of the reaction by controlling which molecules can access the active sites, a concept known as the "molecular sieve" effect. ac-group.in.ua For instance, the dehydration of ethanol (B145695) over certain zeolites can be directed towards the formation of either diethyl ether or ethylene (B1197577) by adjusting the acid site concentration and strength. nih.gov

The interaction between the alcohol and the zeolite framework involves both dispersion forces with the silica (B1680970) structure and more specific interactions, like hydrogen bonding or protonation at the acid sites. acs.org The presence of water can also influence the catalytic activity of zeolites in dehydration reactions, sometimes enhancing the reaction rate by facilitating proton transfer. acs.org

Substitution Reactions Involving the Hydroxyl Group (e.g., SN1, SN2)

The hydroxyl group of this compound can be replaced by other nucleophiles through substitution reactions. As a tertiary benzylic alcohol, it is predisposed to react via an SN1 (substitution, nucleophilic, unimolecular) mechanism. libretexts.orgyoutube.com

The SN1 pathway for alcohols requires acid catalysis to protonate the hydroxyl group, transforming it into a good leaving group (water). libretexts.orgyoutube.com The subsequent departure of water results in the formation of a stable tertiary benzylic carbocation. This carbocation is then attacked by a nucleophile to yield the substitution product. youtube.com Due to the planar nature of the carbocation intermediate, if the reaction were to occur at a chiral center, it would lead to a racemic mixture of products. odinity.com

SN2 (substitution, nucleophilic, bimolecular) reactions, in contrast, involve a one-step mechanism where the nucleophile attacks the carbon atom at the same time as the leaving group departs. odinity.com This mechanism is typical for primary alcohols and is hindered by steric bulk at the reaction center. youtube.comyoutube.com Therefore, for a tertiary alcohol like this compound, the SN2 pathway is highly unfavorable.

Table 2: Factors Favoring SN1 vs. SN2 Reactions for Alcohols

| Factor | SN1 Reaction | SN2 Reaction |

| Substrate Structure | Tertiary, Benzylic, Allylic | Primary > Secondary |

| Nucleophile | Weak, non-basic | Strong |

| Leaving Group | Good (e.g., H₂O after protonation) | Good |

| Solvent | Protic | Polar Aprotic |

| Intermediate | Carbocation | Transition State |

This table summarizes the general conditions that favor SN1 and SN2 reactions.

Oxidation and Esterification Reactions

Esterification: Esters can be synthesized by the reaction of an alcohol with a carboxylic acid in a process called Fischer esterification. chemguide.co.uk This reaction is acid-catalyzed and reversible. chemguide.co.uklibretexts.org The reaction involves the nucleophilic attack of the alcohol's oxygen on the protonated carbonyl carbon of the carboxylic acid.

For a tertiary alcohol like this compound, esterification can be challenging due to steric hindrance around the hydroxyl group. Alternative methods for ester formation might be more effective, such as reaction with a more reactive acyl chloride or acid anhydride (B1165640). The reaction of 1-methoxy-2-propanol (B31579) with acetic acid has been studied using an ion-exchange resin as a catalyst, demonstrating that such esterifications can be optimized by adjusting reaction conditions like temperature and reactant molar ratios. nih.gov

Aromatic Moiety Transformations

The dimethoxy-substituted phenyl ring in this compound can undergo various electrophilic aromatic substitution reactions. The two methoxy (B1213986) groups are ortho-, para-directing and activating groups, meaning they increase the electron density of the aromatic ring and direct incoming electrophiles to the positions ortho and para to them.

However, the positions on the ring are already substituted (positions 2 and 3 with methoxy groups, and position 1 with the propan-2-ol group). This leaves positions 4, 5, and 6 available for substitution. The directing effects of the two methoxy groups would influence the regioselectivity of such reactions. For example, nitration, halogenation, sulfonation, and Friedel-Crafts alkylation or acylation could potentially occur on the aromatic ring, with the specific outcome depending on the reaction conditions and the interplay of the electronic and steric effects of the existing substituents.

Oxidative Transformations (e.g., hydroxylation, demethylation)

While direct studies on the oxidative transformation of this compound are not prevalent, its structure suggests susceptibility to several oxidative reactions common to phenylpropanoids and other aromatic compounds. The phenylpropanoid pathway in plants, for instance, involves a series of hydroxylation and methylation steps to build molecular diversity. nih.govwikipedia.org

Hydroxylation: The aromatic ring, activated by two methoxy groups, is a prime target for electrophilic hydroxylation. This reaction would introduce an additional hydroxyl group onto the benzene (B151609) ring, likely at positions ortho or para to the existing activating groups.

Demethylation: Oxidative demethylation is a known metabolic pathway for compounds with methoxy groups, often mediated by enzymes like cytochrome P-450. nih.govnih.gov In this process, a methyl group is removed from one of the methoxy ethers to form a catechol-like structure (a diol) and formaldehyde. This transformation can significantly alter the compound's chemical properties. The general mechanism for such enzymatic demethylation often involves the formation of a transient hemiacetal intermediate which then breaks down.

Tertiary alcohols themselves are generally resistant to oxidation under conditions that typically oxidize primary or secondary alcohols to aldehydes and ketones, as they lack a hydrogen atom on the carbinol carbon. libretexts.org However, harsh oxidizing agents can lead to the cleavage of carbon-carbon bonds.

Cleavage Reactions of Phenylpropanoid Side Chains

The propan-2-ol side chain attached to the dimethoxyphenyl ring is relatively robust. Cleavage of the carbon-carbon bonds in the side chain would require significant energy input or specific catalytic conditions. In biological systems and certain chemical reactions, the cleavage of phenylpropanoid side chains is a known process. For example, studies on a 20-aryl analog of hydroxycholesterol demonstrated that cleavage of the side chain could lead to the formation of phenol (B47542) and acetophenone. nih.gov For this compound, cleavage could theoretically occur between the aromatic ring and the tertiary carbon, or between the tertiary carbon and one of the methyl groups, although these are not typically facile reactions.

Intermediate Formation and Conversion in Reaction Sequences

Many reactions of alcohols proceed through the formation of highly reactive, transient intermediates that are then converted into the final products.

Carbocation Intermediates

The formation of a carbocation is a key step in acid-catalyzed reactions of tertiary alcohols, such as dehydration. ncert.nic.inopenstax.org In the presence of a strong acid, the hydroxyl group of this compound is protonated, forming a good leaving group (water). libretexts.orgresearchgate.net

The departure of the water molecule results in the formation of a tertiary benzylic carbocation. This specific carbocation is expected to be particularly stable due to two main factors:

Hyperconjugation: The positive charge is stabilized by the electron-donating effects of the three adjacent alkyl groups (one phenyl and two methyl).

Resonance: The adjacent phenyl ring allows the positive charge to be delocalized across the aromatic system. The two electron-donating methoxy groups on the ring further enhance this resonance stabilization.

This stable carbocation intermediate is the slowest step to form and would be the rate-determining step of the reaction. ncert.nic.in It can then react further, for example, by losing a proton from an adjacent carbon to form an alkene.

Table 1: Predicted Carbocation Formation

| Reactant | Reagent | Intermediate | Description |

|---|

Hydroperoxy Intermediates

Hydroperoxy intermediates can be formed during oxidation reactions involving peroxides, such as hydrogen peroxide (H₂O₂) or tert-butyl hydroperoxide (TBHP). nih.govmdpi.com While tertiary alcohols are generally resistant to oxidation, reactions can be forced under certain conditions. The oxidation of benzylic alcohols with H₂O₂ or TBHP has been studied, often using metal catalysts. nih.govmdpi.com A plausible, albeit likely minor, pathway could involve the formation of a hydroperoxy intermediate, 2-hydroperoxy-2-(2,3-dimethoxyphenyl)propane, before subsequent decomposition or rearrangement.

Table 2: Hypothetical Hydroperoxy Intermediate

| Reactant | Reagent | Intermediate | Description |

|---|

Keto-Enol Tautomerism

Keto-enol tautomerism is an equilibrium between a carbonyl compound (keto form) and its corresponding enol (an alkene-alcohol). masterorganicchemistry.comkhanacademy.org This phenomenon requires the presence of a hydrogen atom on the carbon adjacent (alpha) to the carbonyl group. khanacademy.org

The parent compound, this compound, is a tertiary alcohol and does not possess a carbonyl group. Therefore, it cannot directly undergo keto-enol tautomerism.

However, this concept becomes relevant when considering the potential products of its reactions. If, for example, the side chain were to undergo a rearrangement or cleavage reaction that results in the formation of a ketone, such as 2-(2,3-dimethoxyphenyl)acetone, this resulting ketone could then exist in equilibrium with its enol tautomers. The equilibrium generally favors the keto form unless stabilizing factors, such as conjugation or intramolecular hydrogen bonding, are present in the enol form. nih.govyoutube.com

Table 3: Chemical Compound Names

| Compound Name |

|---|

| This compound |

| Formaldehyde |

| 2-(2,3-Dimethoxyphenyl)propan-2-yl cation |

| Water |

| 2-Hydroperoxy-2-(2,3-dimethoxyphenyl)propane |

| Hydrogen peroxide |

| tert-Butyl hydroperoxide |

| 2-(2,3-Dimethoxyphenyl)acetone |

| Phenol |

Theoretical and Computational Studies of 2 2,3 Dimethoxyphenyl Propan 2 Ol

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a cornerstone of modern computational quantum chemistry, valued for its balance of accuracy and computational cost. mdpi.comresearchgate.net It is used to investigate the electronic structure of many-body systems, making it an essential tool for predicting a wide range of molecular properties. mdpi.com DFT applications are diverse, covering geometry optimization, spectroscopic prediction, and reaction mechanism analysis. mdpi.commdpi.com

The first step in most computational studies is to determine the most stable three-dimensional arrangement of a molecule, a process known as geometry optimization. Using DFT, researchers can calculate the lowest energy conformation by adjusting bond lengths, bond angles, and dihedral angles until a stable structure is found. researchgate.netclinicsearchonline.org For instance, a study on (E)-1,4-bis(3,4-dimethoxyphenyl) but-1-ene used the B3LYP functional with the 6-311++G(d,p) basis set to compute its optimized geometry, which was then compared with experimental X-ray crystallography data. clinicsearchonline.org

Once optimized, the electronic structure can be analyzed. Key parameters include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and kinetic stability; a larger gap suggests higher stability. clinicsearchonline.orgnih.gov Analysis of these frontier orbitals helps in understanding charge transfer within the molecule and its potential for electronic transitions. clinicsearchonline.orgnih.gov

Table 1: Illustrative Optimized Geometrical Parameters and Electronic Properties (Based on methodology applied to analogous compounds) This table illustrates the type of data generated from DFT calculations, not specific data for 2-(2,3-Dimethoxyphenyl)propan-2-ol.

| Parameter | Description | Illustrative Value |

| Bond Lengths (Å) | ||

| C-O (methoxy) | The distance between carbon and oxygen in a methoxy (B1213986) group. | 1.365 |

| C-O (hydroxyl) | The distance between carbon and oxygen in the alcohol group. | 1.440 |

| C-C (aromatic) | The average distance between adjacent carbons in the phenyl ring. | 1.390 |

| Bond Angles (º) | ||

| C-O-C (methoxy) | The angle formed by the methoxy group. | 117.5 |

| C-C-O (hydroxyl) | The angle involving the tertiary alcohol group. | 109.8 |

| Electronic Properties (eV) | ||

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | -5.8 eV |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | -1.1 eV |

| Energy Gap (ΔE) | The difference in energy between LUMO and HOMO. | 4.7 eV |

Prediction of Spectroscopic Properties (e.g., UV-Vis, IR)

DFT calculations are highly effective in predicting spectroscopic properties, which aids in the interpretation of experimental data.

Infrared (IR) Spectroscopy: Theoretical vibrational frequencies can be calculated to help assign the various peaks in an experimental FT-IR spectrum. scielo.org.za These calculations can identify characteristic stretching and bending modes for functional groups, such as the O-H stretch of the alcohol, C-H stretches of the aromatic ring and methyl groups, and C-O stretches of the ether and alcohol moieties. nih.govscielo.org.za For example, a study on polyphenols used DFT/B3LYP calculations to assign O-H stretching vibrations to the 3700–3200 cm⁻¹ region of the IR spectra. nih.gov

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is used to predict electronic transitions and the corresponding maximum absorption wavelengths (λ_max). nih.gov This method calculates the energy required to excite an electron from a lower-energy orbital to a higher-energy one, typically from the HOMO to the LUMO, which corresponds to absorption in the UV-visible range. nih.govnih.gov

Table 2: Example of Calculated vs. Experimental Vibrational Frequencies (cm⁻¹) for a Phenyl-containing Molecule This table demonstrates the correlation between theoretical and experimental data. Data is illustrative and not specific to this compound.

| Vibrational Mode | Functional Group | Calculated (DFT) | Experimental (FT-IR) |

| ν(O-H) stretch | Hydroxyl | 3550 | 3570 |

| ν(C-H) aromatic stretch | Phenyl Ring | 3070 | 3058 |

| ν(C-H) aliphatic stretch | Methyl | 2954 | 2930 |

| ν(C=C) aromatic stretch | Phenyl Ring | 1605 | 1608 |

| ν(C-O) ether stretch | Methoxy | 1250 | 1245 |

Tautomeric Stability and Energetic Analysis

Tautomers are isomers of a compound that readily interconvert, most commonly through the migration of a proton. While this compound itself is not expected to exhibit significant tautomerism, DFT is the primary tool for analyzing such phenomena in related molecules. For compounds that can exist in different tautomeric forms (e.g., keto-enol tautomerism), DFT can be used to calculate the relative energies and Gibbs free energies of each isomer. nih.gov This analysis determines which tautomer is thermodynamically more stable under specific conditions (e.g., in the gas phase or in a solvent). nih.gov A study on 2-(2-hydroxyphenyl)-1-azaazulene, for instance, revealed that the enol form is significantly more stable than the keto form in both the gas phase and ethanol (B145695). nih.gov

DFT is invaluable for exploring the pathways of chemical reactions. By mapping the potential energy surface, researchers can identify the structures of reactants, products, intermediates, and, crucially, transition states (TS). mdpi.comnih.gov The transition state is the highest energy point along the reaction coordinate, and the energy difference between the reactants and the transition state defines the activation energy barrier.

A more advanced application of DFT is the analysis of the reaction force. The reaction force is the negative derivative of the potential energy with respect to the reaction coordinate. mdpi.com This analysis divides a reaction process into three distinct regions: the reactant region, the transition state region, and the product region. It helps to pinpoint where the most significant electronic and structural changes, such as bond breaking and forming, occur along the reaction pathway. mdpi.com The reaction force constant, which is the second derivative, provides further detail about the nature of the transition state. mdpi.com

Molecular Docking and Ligand-Target Interactions

Molecular docking is a computational technique used to predict how a small molecule (a ligand), such as this compound, might bind to a large biomolecule, typically a protein or enzyme (a target). nih.govmdpi.com This method is fundamental in drug discovery for identifying potential therapeutic targets and predicting the binding affinity of a drug candidate. nih.gov

The process involves placing the ligand into the binding site of a receptor and using a scoring function to estimate the strength of the interaction, often reported as a binding energy in kcal/mol. mdpi.comnih.gov A lower binding energy generally indicates a more stable and favorable interaction. nih.govasianresassoc.org Docking simulations can also reveal the specific types of interactions that stabilize the complex, such as:

Hydrogen bonds

Hydrophobic interactions

Van der Waals forces

For instance, a docking study of 2-[1-(2,4-dichlorobenzyl)-1H-indazol-3-yl]propan-2-ol (DCBIP) against two receptor proteins yielded strong binding affinities of -6.89 kcal/mol and -7.45 kcal/mol, suggesting its potential as an anticonvulsant agent. asianresassoc.org Another study on 2-(trimethoxyphenyl)-thiazole derivatives identified key hydrogen bond and hydrophobic interactions with residues like Arg120, Tyr355, and Ser530 within the active site of the COX enzyme. researchgate.net

Table 3: Illustrative Molecular Docking Results This table shows representative data from a docking study and is not specific to this compound.

| Target Protein | Binding Energy (kcal/mol) | Key Interacting Amino Acid Residues | Type of Interaction |

| Protein A (e.g., Kinase) | -7.5 | TYR 215, LYS 88 | Hydrogen Bond |

| VAL 65, ILE 150 | Hydrophobic | ||

| Protein B (e.g., Receptor) | -6.9 | SER 120, GLN 301 | Hydrogen Bond |

| PHE 295, LEU 310 | Hydrophobic, Pi-Alkyl |

Frontier Molecular Orbital (FMO) and Natural Bond Orbital (NBO) Analysis

Computational chemistry provides a powerful lens for understanding the electronic structure and reactivity of molecules. For the compound this compound, theoretical studies focusing on Frontier Molecular Orbital (FMO) theory and Natural Bond Orbital (NBO) analysis would be instrumental in elucidating its chemical behavior. However, a comprehensive review of available scientific literature reveals a significant gap in research specifically dedicated to the FMO and NBO analysis of this particular molecule.

While direct computational data for this compound is not present in the surveyed literature, we can infer general principles from studies on structurally related compounds, such as other dimethoxybenzene and substituted phenol (B47542) derivatives. It is important to note that the following discussion is based on these related studies and serves as a theoretical framework until specific computational analyses of this compound become available.

Frontier Molecular Orbital (FMO) Analysis

FMO theory is a fundamental concept in organic chemistry that uses the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to predict and explain chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability, with a larger gap suggesting higher stability and lower reactivity.

For a molecule like this compound, the HOMO is expected to be localized primarily on the electron-rich dimethoxy-substituted benzene (B151609) ring. The lone pairs of the oxygen atoms in the methoxy groups would significantly contribute to the HOMO, enhancing the molecule's electron-donating capabilities. The LUMO, conversely, would likely be distributed over the aromatic ring and potentially involve the propan-2-ol substituent.

In computational studies of other dimethoxybenzene derivatives, the HOMO-LUMO gap has been shown to be a key factor in determining their thermodynamic stability and reactivity. researchgate.netbohrium.comnih.gov A smaller HOMO-LUMO gap generally correlates with higher chemical reactivity and polarizability. nih.gov

Natural Bond Orbital (NBO) Analysis

NBO analysis provides a detailed picture of the bonding and electronic interactions within a molecule. uni-muenchen.de It localizes the molecular orbitals into one-center (lone pairs) and two-center (bonds) orbitals, which align well with the familiar Lewis structures. A key aspect of NBO analysis is the examination of hyperconjugative interactions, which are stabilizing interactions resulting from the delocalization of electron density from a filled (donor) NBO to an empty (acceptor) NBO. The strength of these interactions is quantified by the second-order perturbation energy, E(2).

Furthermore, NBO analysis can provide insights into the hybridization of atomic orbitals and the polarization of chemical bonds. In the case of this compound, this would allow for a detailed understanding of the C-O bonds in the methoxy groups and the C-C and C-O bonds of the propan-2-ol substituent.

Data Tables

As no specific computational studies on this compound are available, it is not possible to provide data tables with specific HOMO-LUMO energies or NBO stabilization energies for this compound. The tables below are illustrative templates of the kind of data that would be generated from such an analysis.

Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound

| Parameter | Energy (eV) |

| EHOMO | Data not available |

| ELUMO | Data not available |

| HOMO-LUMO Gap (ΔE) | Data not available |

Table 2: Hypothetical NBO Analysis - Second-Order Perturbation Theory Analysis of Fock Matrix for this compound

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

| e.g., LP (O_methoxy) | e.g., π (C_ring - C_ring) | Data not available |

| e.g., σ (C_ring - C_propyl) | e.g., σ (C_propyl - O_hydroxyl) | Data not available |

Applications in Medicinal Chemistry and Organic Synthesis

Building Blocks for Complex Organic Molecules

Organic building blocks are fundamental, functionalized molecules that form the basis of organic synthesis. sigmaaldrich.com They are essential for the modular, bottom-up assembly of intricate molecular structures such as supramolecular complexes and organic molecular constructs. sigmaaldrich.com In this context, 2-(2,3-Dimethoxyphenyl)propan-2-ol and its analogs are recognized for their role in constructing more complex chemical entities.

The strategic placement of the dimethoxyphenyl and propan-2-ol moieties provides reactive sites that can be exploited in various synthetic transformations. For instance, similar phenylpropene compounds like eugenol (B1671780) have been extensively used as starting materials for the total synthesis of natural products and their derivatives. researchgate.net The presence of the aromatic ring and the tertiary alcohol in this compound allows for a range of chemical modifications, making it a versatile precursor.

The development of novel synthetic methodologies often relies on the availability of diverse building blocks. For example, cyclopropanol (B106826) derivatives have been utilized in the synthesis of complex molecules like cyclopropylideneacetates. researchgate.net The structural motifs present in this compound can be conceptually linked to the construction of various scaffolds.

| Building Block Type | Example | Application |

| Phenylpropene | Eugenol | Synthesis of natural products and bioactive compounds. researchgate.net |

| Cyclopropanol Derivative | 1-(Arylethynyl)cyclopropanol | Synthesis of cyclopropylideneacetates. researchgate.net |

| Dimethoxyphenyl Compound | This compound | Precursor for more complex molecular architectures. |

Intermediate in Drug Development

An intermediate is a molecule that is formed from the reactants and reacts further to give the desired product. In the pharmaceutical industry, intermediates are crucial in the multi-step synthesis of active pharmaceutical ingredients (APIs).

This compound has been identified as an intermediate in the synthesis of Miltirone. chemicalbook.com Miltirone is an active component found in Salvia miltiorrhiza and has been studied for its potential as a phytotherapeutic agent in the treatment of alcohol dependence. chemicalbook.com Specifically, it has been shown to inhibit the increase of mRNA for the α4 subunit of the GABA-A receptor, which is associated with ethanol (B145695) withdrawal. chemicalbook.com

The synthesis of complex drug molecules often involves multiple steps where intermediates like this compound are formed and then transformed. For example, the synthesis of novel pro-drugs has been achieved through enzymatic transesterification, highlighting the importance of intermediates in creating new therapeutic agents. nih.gov

Protecting Group Chemistry (analogs)

In multi-step organic synthesis, protecting groups are essential for temporarily masking a reactive functional group to prevent it from interfering with a subsequent chemical reaction. wikipedia.org While this compound itself is not a protecting group, its structural analogs, particularly those with dimethoxybenzyl moieties, are significant in this area of chemistry.

The dimethoxybenzyl (DMPM) or dimethoxyphenylmethyl group is a well-established protecting group for alcohols. For instance, the 3,4-dimethoxyphenylbenzyl (DMPBn) group has been demonstrated as a robust alternative to the commonly used p-methoxybenzyl (PMB) group for the protection of alcohols in carbohydrate chemistry. researchgate.net The DMPBn group can be selectively cleaved under acidic conditions, leaving other protecting groups like allyl and benzyl (B1604629) ethers intact. researchgate.net

The choice of a protecting group is critical and depends on its stability under various reaction conditions and the ease of its selective removal. utsouthwestern.edu The table below illustrates the use of various benzyl-type protecting groups and their cleavage conditions.

| Protecting Group | Abbreviation | Typical Cleavage Conditions |

| Benzyl | Bn | Catalytic Hydrogenation |

| p-Methoxybenzyl | PMB | Oxidative conditions (e.g., DDQ, CAN) |

| 3,4-Dimethoxyphenylbenzyl | DMPBn | Acidic conditions (e.g., TFA) researchgate.net |

| Trityl (Triphenylmethyl) | Tr | Acidic conditions utsouthwestern.edu |

Development of Novel Therapeutic Agents

The search for new and effective drugs is a continuous effort in medicinal chemistry. Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are particularly significant as they form the scaffold of many existing drugs. mdpi.com The dimethoxyphenyl moiety, as seen in this compound, is a common feature in many bioactive molecules.

Modifications of the phenethylamine (B48288) scaffold, which shares structural similarities with the dimethoxyphenyl group, have led to the development of potent 5-HT2A receptor agonists. nih.gov These compounds are of interest for their potential therapeutic applications. The strategic placement of substituents on the phenyl ring, such as methoxy (B1213986) groups, can significantly influence the biological activity of a molecule. nih.gov

Furthermore, the development of hybrid molecules, where different pharmacophores are combined, is a promising strategy in drug discovery. For instance, a hybrid molecule combining a flurbiprofen (B1673479) derivative with a 1,2-bis(3,4-dimethoxyphenyl)ethan-1-amine moiety has been synthesized and characterized. mdpi.com This approach aims to create new chemical entities with improved or novel therapeutic properties. The synthesis of such complex molecules often relies on the availability of versatile building blocks and intermediates. ub.edumdpi.com

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2-(2,3-Dimethoxyphenyl)propan-2-ol, and how do reaction conditions influence yield?

- Methodological Answer : The compound is typically synthesized via Friedel-Crafts alkylation or Grignard addition to substituted acetophenones. For example, in benzodiazepine synthesis, it serves as a sterically hindered intermediate. Reaction optimization includes controlling temperature (e.g., reflux vs. room temperature) and solvent polarity to minimize side reactions. Evidence from acylation studies shows that steric effects of the 2,3-dimethoxyphenyl group do not impede regioselectivity at amine sites, suggesting robust stability under moderate conditions .

Q. What spectroscopic techniques are most effective for characterizing this compound and its derivatives?

- Methodological Answer :

- NMR : ¹H/¹³C NMR identifies methoxy groups (δ ~3.8 ppm for OCH₃) and the tertiary alcohol (δ ~1.5 ppm for (CH₃)₂COH).

- X-ray Crystallography : Used to resolve stereochemistry in derivatives, such as in benzodiazepine complexes, where the 2,3-dimethoxyphenyl group’s orientation impacts hydrogen bonding .

- GC-MS : Critical for purity analysis, especially when detecting trace byproducts from incomplete alkylation .

Advanced Research Questions

Q. How do steric and electronic effects of the 2,3-dimethoxyphenyl group influence regioselectivity in heterocyclic synthesis (e.g., benzodiazepines)?

- Methodological Answer : Despite the bulky 2,3-dimethoxyphenyl substituent, studies show no significant steric hindrance at the amine acylation site in benzodiazepine cores. For example, acetylation with acetic anhydride proceeds at room temperature to yield the 1-acetyl derivative, while reflux promotes 4-acetoxy product formation. This suggests electronic factors (e.g., hydrogen bonding between methoxy groups and acylating agents) outweigh steric limitations. Data from X-ray structures confirm spatial arrangements supporting this mechanism .

| Reaction Condition | Product Regioselectivity | Key Observation |

|---|---|---|

| Room temperature | 1-Acetyl derivative | H-bonding stabilizes transition state |

| Reflux | 4-Acetoxy derivative | Thermal energy overrides steric effects |

Q. What are the challenges in resolving stereochemical ambiguity in derivatives of this compound?

- Methodological Answer : The compound’s tertiary alcohol and planar aromatic ring create chiral centers in derivatives. Chiral HPLC or vibrational circular dichroism (VCD) is recommended for enantiomeric resolution. For example, in epi-γ-eudesmol analogs, X-ray diffraction confirmed absolute configuration, but dynamic NMR is required to assess conformational flexibility in solution .

Q. How does improper storage affect the compound’s reactivity in multi-step syntheses?

- Methodological Answer : Storage at 2–8°C is critical to prevent oxidation of the tertiary alcohol to ketones. Degradation products (e.g., 2-(2,3-dimethoxyphenyl)propan-2-one) can act as electrophilic traps, reducing yields in nucleophilic acylations. Purity checks via TLC or HPLC before use are advised .

Data Contradiction and Optimization

Q. Conflicting reports exist on the 2,3-dimethoxyphenyl group’s role in acylation—how can researchers reconcile these discrepancies?

- Methodological Answer : Contradictions arise from solvent polarity and acylating agent size. For instance, crotonyl chloride (bulky) selectively acylates amines despite methoxy groups, while smaller agents (acetyl chloride) may show varied behavior. Systematic screening with kinetic studies (e.g., monitoring via in-situ IR) clarifies steric vs. electronic contributions .

Q. What strategies mitigate byproduct formation during alkylation of 2,3-dimethoxyphenyl precursors?

- Methodological Answer :

- Use Lewis acids (e.g., AlCl₃) to enhance electrophilicity of carbonyl intermediates.

- Low-temperature quenching (-78°C) prevents retro-aldol reactions.

- Byproducts like diarylalkanes can be removed via silica gel chromatography with hexane/EtOAc gradients .

Application in Drug Development

Q. How is this compound utilized in designing kinase inhibitors or GPCR-targeted compounds?

- Methodological Answer : The compound’s aryl-propanol scaffold is a key intermediate in synthesizing kinase inhibitor cores (e.g., fused pyridazines). For example, it anchors hydrogen-bonding motifs in ATP-binding pockets. Patent data highlight its use in iodophenyl-containing analogs for neurodegenerative disease targets, requiring regioselective functionalization of the dimethoxyaryl group .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.